6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemical Analysis
- Optical Activity : Compounds including 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been studied for their optical activity. For instance, Naicker et al. (2011) analyzed the stereochemistry of related derivatives, which are important in stereocontrol when used as catalysts in chemical reactions (Naicker et al., 2011).
Synthesis Techniques
- Pummerer-Type Cyclization : Saitoh et al. (2001) demonstrated the synthesis of this compound through a Pummerer-type cyclization. The research highlights the impact of boron trifluoride diethyl etherate on the cyclization process (Saitoh et al., 2001).
Structural Analysis
- Crystal Structure and Absolute Stereochemistry : Mondeshka et al. (1992) achieved stereospecific synthesis and resolution of this compound, providing insights into its absolute stereochemistry and crystal structure, which is crucial for understanding its biological activity (Mondeshka et al., 1992).
Therapeutic Potential
- Local Anesthetic Activity and Toxicity : Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. This study is significant for understanding the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).
Chemical Reactions and Derivatives
- Meisenheimer Rearrangement : Bremner et al. (1980) explored the use of this compound in Meisenheimer rearrangement reactions, leading to the synthesis of novel heterocyclic compounds (Bremner et al., 1980).
Pharmacological Applications
- Anticonvulsant Effects : Gitto et al. (2010) synthesized new derivatives of this compound, evaluating their anticonvulsant effects. This study contributes to the understanding of structure-activity relationships in pharmacology (Gitto et al., 2010).
Future Directions
The future directions for the study of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of novel tetrahydroisoquinoline analogs with potent biological activity could be a promising area of research .
Mechanism of Action
Target of Action
Related compounds have been found to interact with p-glycoprotein (p-gp), a protein that pumps foreign substances out of cells .
Mode of Action
It’s known that similar compounds can act as modulators of p-gp-mediated multidrug resistance (mdr), potentially enhancing the efficacy of other drugs .
Biochemical Pathways
Compounds with similar structures have been found to interact with the p-gp pathway, which plays a crucial role in drug transport and resistance .
Pharmacokinetics
It’s known that the chemical stability of similar compounds can be influenced by spontaneous or enzymatic hydrolysis .
Result of Action
Related compounds have been found to have potential anti-hiv-1 activity and anti-inflammatory effects .
Action Environment
It’s known that the stability of similar compounds can be influenced by the presence of human plasma .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Additionally, this compound can bind to specific receptors in the brain, influencing neuronal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in neuroprotection and neurogenesis. For example, this compound can activate the PI3K/Akt signaling pathway, promoting cell survival and growth . It also affects gene expression by upregulating genes associated with antioxidant defense and downregulating pro-apoptotic genes . Furthermore, this compound influences cellular metabolism by enhancing mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase, leading to increased levels of neurotransmitters . This compound also interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling cascades . Additionally, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress . These molecular interactions contribute to its neuroprotective and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over time . In vitro studies have shown that its neuroprotective effects can be sustained for several hours, while in vivo studies indicate long-term benefits in animal models . Prolonged exposure to high concentrations may lead to cellular toxicity and degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, it can induce toxicity, leading to behavioral changes and cellular damage . The threshold for these effects varies depending on the species and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites . These metabolic processes can influence its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZWZVAJDFXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961486 | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4118-36-9 | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4118-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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